molecular formula C14H12ClN3O B1235299 2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Cat. No.: B1235299
M. Wt: 273.72 g/mol
InChI Key: LOZBKDDHVYZBMU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(pyridin-4-ylmethylideneamino)acetamide is a member of acetamides.

Scientific Research Applications

Crystal Structure and Molecular Interactions

2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide demonstrates interesting molecular interactions. Studies have revealed that combinations of hydrogen bonds and interactions like C—Cl⋯π(arene) play a significant role in its molecular structuring. For instance, certain derivatives of this compound show formations of twofold interwoven sheets and complex sheets built solely from hydrogen bonds (Narayana et al., 2016).

Potential in Photovoltaic Efficiency and Nonlinear Optical Activity

Research into bioactive benzothiazolinone acetamide analogs of this compound has shown promising results in photochemical and thermochemical modeling. These compounds exhibit good light harvesting efficiency and potential for use as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their nonlinear optical (NLO) activity has been explored, with varying second-order hyperpolarizability values, which are significant for photonic applications (Mary et al., 2020).

Insecticidal Potential

The compound's derivatives have been studied for their insecticidal properties. For example, certain phenoxyacetamide derivatives were synthesized and tested for efficacy against the cotton leafworm, Spodoptera littoralis, showing excellent results (Rashid et al., 2021).

Vibrational Spectroscopy and Antiviral Properties

Through vibrational spectroscopy methods like Raman and Fourier transform infrared spectroscopy, the compound's derivatives have been characterized, providing insights into their stereo-electronic interactions and stability. Some derivatives have also shown promising antiviral activity, particularly in inhibiting virus replication (Jenepha Mary et al., 2022).

Optical Properties and Photonics

The nonlinear optical properties of certain crystalline structures derived from this compound have been investigated. These studies are crucial in understanding their potential in photonic devices like optical switches, modulators, and for optical energy applications. The results suggest that these crystals are good candidates for such photonic devices (Castro et al., 2017).

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12ClN3O/c15-13-3-1-11(2-4-13)9-14(19)18-17-10-12-5-7-16-8-6-12/h1-8,10H,9H2,(H,18,19)/b17-10+

InChI Key

LOZBKDDHVYZBMU-LICLKQGHSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=NC=C2)Cl

SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 2
2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 6
2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.